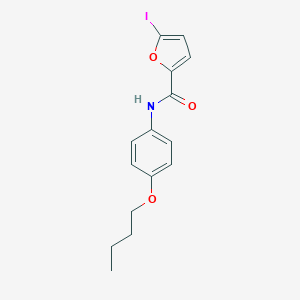

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “N-(4-butoxyphenyl)acetamide” has been reported in several studies . The compound is typically synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide (paracetamol), 1-bromobutane, and sodium hydroxide .

Chemical Reactions Analysis

The synthesis of “N-(4-butoxyphenyl)acetamide” involves an SN2 nucleophilic substitution reaction . This reaction is favored due to the preferred conditions of low steric hindrance around the alpha carbon, allowing iodide to attack from the back and attach to the electrophile during the second step, the transition state .

Applications De Recherche Scientifique

Radiosensitization and Antitumor Activity : One study focused on the synthesis of nitrothiophenes with substituents evaluated as radiosensitizers and bioreductively activated cytotoxins. The most potent radiosensitizers featured strong tertiary amine bases or oxiranes in the side chain, indicating potential applications in enhancing radiotherapy effectiveness (Threadgill et al., 1991).

Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of a compound synthesized from semicarbazide highlighted the importance of understanding molecular interactions, which could guide the design of molecules with desired physical and chemical properties (Prabhuswamy et al., 2016).

Antitumor Agents : The development of imidazotetrazines as novel broad-spectrum antitumor agents illustrates the ongoing search for effective cancer treatments. Such compounds may act as prodrug modifications, highlighting the therapeutic potential of structurally complex molecules (Stevens et al., 1984).

Synthesis of Arylazothiazole Disperse Dyes : Another study synthesized novel arylazothiazole disperse dyes containing selenium, demonstrating applications in textile dyeing and biological activities. This research underscores the multifaceted applications of chemically synthesized compounds, from industrial applications to potential antimicrobial and antitumor activities (Khalifa et al., 2015).

Antiviral Activity : The compound SBI-0090799 was identified as a potent inhibitor of Zika virus replication, functioning through the inhibition of NS4A-mediated formation of viral replication compartments. This discovery represents a significant step towards developing treatments for diseases caused by the Zika virus, showcasing the importance of chemical synthesis in addressing public health challenges (Riva et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16INO3/c1-2-3-10-19-12-6-4-11(5-7-12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGLUDKQNKBCFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B383411.png)

![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)

![Ethyl 4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate](/img/structure/B383416.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B383419.png)

![5,11-dimethyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383420.png)

![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)

![2-methoxyethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383430.png)

![methyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383431.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383433.png)